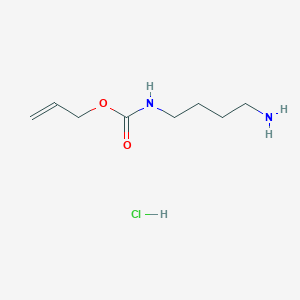![molecular formula C12H4F8O3 B1316303 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate CAS No. 205926-99-4](/img/structure/B1316303.png)
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 2,2’,3,3’,5,5’,6,6’-octafluoro[1,1’-biphenyl]-4,4’-diol, is a chemical with the molecular formula C12H2F8O2 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H2F8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H . This indicates that the molecule consists of a biphenyl core with eight fluorine atoms and two hydroxyl groups attached. Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a molecular weight of 298.14 g/mol . .科学的研究の応用
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for developing chemosensors for various analytes. These chemosensors have demonstrated high selectivity and sensitivity in detecting metal ions (Zn2+, Cu2+, Al3+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules (mandelic acid, cysteine). This review highlights DFP-based fluorescent chemosensors' capabilities, emphasizing their role in sensing applications (Roy, 2021).
Polymers from Renewable Resources
Research on 1,4:3,6-dianhydrohexitols (such as isosorbide) in polymers reviews their synthesis from cereal-based polysaccharides, showcasing their application in creating high glass transition temperature polymers with good thermomechanical resistance. These polymers are attractive for their rigidity, chirality, non-toxicity, and renewable origin, indicating a shift towards more sustainable polymer applications (Fenouillot et al., 2010).
Biologically Produced Diols
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol explores the challenges and methods for their recovery and purification. These diols, with applications across various industries, face production cost issues mainly due to their separation from fermentation broth. This research suggests improvements in yield, purity, and energy consumption, highlighting potential future directions for efficient diol production (Xiu & Zeng, 2008).
Plastic Scintillators and OLED Materials
Studies on plastic scintillators based on polymethyl methacrylate and BODIPY-based materials for OLED devices review advancements in materials science. These reviews discuss the replacement of conventional solvents and dyes to improve scintillation efficiency, optical transparency, and the stability of plastic scintillators, as well as the development of BODIPY-based materials as potential 'metal-free' infrared emitters for OLED applications, showing the versatility and innovation in materials research (Salimgareeva & Kolesov, 2005; Squeo & Pasini, 2020).
CO2 Gas Hydrate in Food Research
The application of CO2 gas hydrate in food research offers insights into innovative uses in juice concentration, desalination, carbonation, and food preservation. This review outlines the kinetic properties and potential applications of CO2 hydrates in food technology, suggesting a promising future for sustainable and efficient food processing techniques (Srivastava, Hitzmann, & Zettel, 2021).
特性
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8O2.H2O/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16;/h21-22H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCYMOVGXPVZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583629 |
Source


|
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate | |
CAS RN |
205926-99-4 |
Source


|
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














